3-(5-Methylfuran-2-yl)-1lambda6-thiomorpholine-1,1-dione

Catalog No.
S869177
CAS No.
1315367-75-9
M.F
C9H13NO3S
M. Wt
215.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(5-Methylfuran-2-yl)-1lambda6-thiomorpholine-1,1...

CAS Number

1315367-75-9

Product Name

3-(5-Methylfuran-2-yl)-1lambda6-thiomorpholine-1,1-dione

IUPAC Name

3-(5-methylfuran-2-yl)-1,4-thiazinane 1,1-dioxide

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

InChI

InChI=1S/C9H13NO3S/c1-7-2-3-9(13-7)8-6-14(11,12)5-4-10-8/h2-3,8,10H,4-6H2,1H3

InChI Key

REJZURMMYILMLT-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C2CS(=O)(=O)CCN2

Canonical SMILES

CC1=CC=C(O1)C2CS(=O)(=O)CCN2

Analytical Chemistry

Application Summary: In analytical chemistry, this compound is utilized for its potential as a spectrophotometric reagent due to its unique chromophoric properties. It can form complexes with certain metal ions, which can be quantitatively measured.

Methods and Procedures: The compound is typically dissolved in a suitable solvent and reacted with a target metal ion solution. The resulting complex is then measured using UV-Vis spectrophotometry at a specific wavelength that corresponds to the maximum absorbance of the complex.

Results and Outcomes: The method has shown a high degree of selectivity and sensitivity for the target metal ions. Quantitative data such as molar absorptivity and Beer’s law limits are established, providing a reliable means of concentration determination in various samples .

Pharmacology

Application Summary: In pharmacology, the compound’s derivatives are explored for their antinociceptive properties. They are synthesized and tested in various animal models to assess their efficacy in pain relief.

Methods and Procedures: Derivatives are administered intraperitoneally in mice, followed by nociception induction through chemical or thermal stimuli. The response latencies and pain behaviors are recorded and analyzed.

Results and Outcomes: Studies have indicated that certain derivatives significantly increase pain thresholds and reduce pain behaviors, suggesting potential therapeutic applications in pain management .

Materials Science

Application Summary: In materials science, the compound is investigated for its role in the synthesis of new ligands that can be used in metal-catalyzed reactions, potentially impacting the development of new materials.

Methods and Procedures: The compound is reacted with other organic molecules under controlled conditions to synthesize ligands. These ligands are then tested in various metal-catalyzed reactions to assess their efficiency and selectivity.

Results and Outcomes: The synthesized ligands have demonstrated the ability to effectively catalyze reactions, leading to the formation of desired products with high yields and minimal by-products .

Biochemistry

Application Summary: In biochemistry, the compound’s derivatives are studied for their interactions with biological macromolecules, which can provide insights into enzyme mechanisms or serve as potential drug candidates.

Methods and Procedures: Derivatives are synthesized and incubated with target enzymes or receptors. Binding affinities and inhibitory concentrations are determined through assays like surface plasmon resonance or enzyme-linked immunosorbent assay (ELISA).

Results and Outcomes: Some derivatives have shown strong binding affinities and inhibitory effects on specific enzymes, indicating potential for drug development or as tools for studying biochemical pathways .

Environmental Science

Application Summary: In environmental science, the compound is explored for its potential use in bioremediation processes due to its biodegradable nature and ability to interact with pollutants.

Methods and Procedures: The compound is introduced into contaminated environments, and its interaction with pollutants is monitored over time. Degradation products and rates are analyzed using chromatography and mass spectrometry.

Results and Outcomes: Preliminary studies suggest that the compound can facilitate the breakdown of certain pollutants, making it a candidate for environmentally friendly remediation strategies .

Chemical Synthesis of Fine Chemicals

Application Summary: This compound is used in the chemical synthesis of fine chemicals, particularly in the production of fragrances and flavoring agents due to its furan moiety, which is known for its aromatic properties.

Methods and Procedures: The compound undergoes various organic reactions, such as esterification or alkylation, to produce derivatives that possess desirable olfactory properties. These reactions are optimized for maximum yield and product purity.

Results and Outcomes: The synthesized chemicals have been successfully incorporated into perfumes and food flavorings, enhancing their aroma profile. The compound’s derivatives have been characterized by their boiling points, mass spectra, and NMR data to confirm their structures .

Development of Organic Photovoltaic Materials

Application Summary: In the field of renewable energy, derivatives of this compound are being researched for their potential use in organic photovoltaic (OPV) materials, which are critical for the development of flexible and lightweight solar cells.

Methods and Procedures: The compound is polymerized or copolymerized with other monomers to form conductive polymers. These polymers are then tested for their photovoltaic properties, such as their power conversion efficiency and stability under sunlight.

Results and Outcomes: Preliminary tests show that these materials exhibit promising photovoltaic properties, with some derivatives achieving power conversion efficiencies that are competitive with traditional OPV materials .

Catalysis in Organic Reactions

Application Summary: The compound is also explored as a catalyst or a catalyst ligand in various organic reactions, including asymmetric synthesis, which is crucial for producing enantiomerically pure pharmaceuticals.

Methods and Procedures: The compound is used to prepare chiral catalysts or ligands, which are then employed in reactions such as hydrogenation or carbon-carbon bond formation. The reactions are monitored for enantioselectivity and conversion rates.

Results and Outcomes: The use of this compound in catalysis has led to reactions with high enantioselectivity and excellent yields, making it a valuable asset in the synthesis of chiral molecules .

3-(5-Methylfuran-2-yl)-1lambda6-thiomorpholine-1,1-dione is a sulfur-containing heterocyclic compound characterized by a six-membered ring that includes one sulfur atom and one nitrogen atom. This compound features a methylfuran moiety, which contributes to its unique chemical properties and potential biological activities. The presence of the sulfone group enhances its reactivity and interaction with various biological targets, making it an interesting subject for research in medicinal chemistry and organic synthesis.

  • Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives, while the thiomorpholine structure can be oxidized to yield sulfoxides or sulfones.
  • Reduction: The sulfone group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions may occur at the nitrogen or sulfur atoms, allowing for the formation of various substituted thiomorpholine compounds.

Common reagents for these reactions include hydrogen peroxide and m-chloroperbenzoic acid for oxidation, and dichloromethane or ethanol as solvents during these processes .

Research indicates that 3-(5-Methylfuran-2-yl)-1lambda6-thiomorpholine-1,1-dione exhibits potential antimicrobial properties due to its ability to interact with microbial enzymes. The compound may inhibit specific enzymes involved in oxidative stress pathways, thereby reducing cellular damage and inflammation. Additionally, it has been explored for its potential therapeutic effects in anti-inflammatory and anticancer applications.

The synthesis of 3-(5-Methylfuran-2-yl)-1lambda6-thiomorpholine-1,1-dione typically involves:

  • Formation of the Amide Linkage: This step includes the reaction of 5-methylfuran-2-carboxylic acid with a suitable amine to form an amide.
  • Cyclization Reaction: The amide intermediate is reacted with an oxidizing agent under controlled conditions to introduce the sulfone group.

Common solvents used in these reactions include dichloromethane and acetonitrile, often facilitated by catalysts such as trifluoroacetic acid.

3-(5-Methylfuran-2-yl)-1lambda6-thiomorpholine-1,1-dione has several applications:

  • Medicinal Chemistry: It is studied for its antibacterial and antifungal properties due to the presence of the furan ring.
  • Organic Synthesis: The compound serves as a building block for synthesizing more complex organic molecules.
  • Material Science: Its unique structure makes it a candidate for developing novel materials with specific properties .

Interaction studies suggest that 3-(5-Methylfuran-2-yl)-1lambda6-thiomorpholine-1,1-dione may act as an inhibitor of certain enzymes by binding to their active sites. This binding disrupts normal enzyme function, leading to potential therapeutic effects against various diseases. The compound's mechanism of action involves enhancing binding affinity through its unique functional groups .

Several compounds share structural similarities with 3-(5-Methylfuran-2-yl)-1lambda6-thiomorpholine-1,1-dione:

Compound NameStructural FeaturesUnique Properties
ThiomorpholineLacks the sulfone groupBasic thiomorpholine structure
2-MethylthiomorpholineSimilar structure but without the sulfone groupLess reactive than the sulfone derivative
5-Methylfurfuryl AlcoholContains the 5-methylfuran moietyUsed in biomass transformation

The uniqueness of 3-(5-Methylfuran-2-yl)-1lambda6-thiomorpholine-1,1-dione lies in its combination of a six-membered ring with sulfur and nitrogen atoms and the presence of a sulfone group. This specific configuration imparts distinct chemical properties and potential biological activities not observed in similar compounds.

Dates

Last modified: 08-16-2023

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